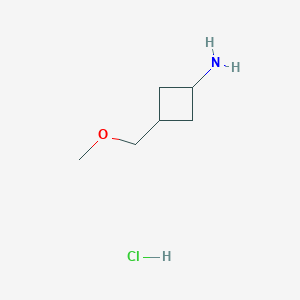

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Description

BenchChem offers high-quality cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOZIOTYBDBDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride

This guide provides a comprehensive overview of a robust synthetic route to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on strategic considerations, mechanistic underpinnings, and detailed experimental protocols to ensure reproducibility and scalability.

Introduction

Cyclobutane scaffolds are increasingly incorporated into modern pharmaceuticals due to their ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. The cis-1,3-disubstituted pattern, in particular, offers a well-defined spatial arrangement of functional groups. cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride serves as a key intermediate, providing a primary amine for further elaboration and a methoxymethyl group that can influence solubility and engage in specific intermolecular interactions. This guide delineates a logical and efficient pathway for its preparation, emphasizing stereochemical control.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound reveals a pathway originating from a commercially available or readily accessible cyclobutane precursor. The core strategy involves the stereoselective installation of the amine and methoxymethyl functionalities on the cyclobutane ring.

Caption: Retrosynthetic analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

The chosen synthetic route commences with 3-oxocyclobutanecarboxylic acid, proceeding through key intermediates: cis-3-(hydroxymethyl)cyclobutanol, 3-(methoxymethyl)cyclobutan-1-one, and finally the target amine, which is then converted to its hydrochloride salt. This pathway is advantageous as it allows for the critical stereochemistry to be set early in the synthesis.

Synthetic Pathway and Experimental Protocols

The overall synthetic workflow is depicted below, followed by detailed step-by-step protocols for each transformation.

Caption: Overall synthetic workflow.

Step 1: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid

The initial step focuses on the reduction of the ketone functionality of 3-oxocyclobutanecarboxylic acid to the corresponding alcohol. The stereochemical outcome of this reduction is paramount. Hydride reductions of 3-substituted cyclobutanones have been shown to exhibit high diastereoselectivity in favor of the cis-isomer.[1][2][3] This preference is attributed to the minimization of torsional strain, as predicted by the Felkin-Anh model, where the hydride attacks from the face opposite to the substituent.[1]

Protocol:

-

To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under a nitrogen atmosphere at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid (HCl) until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford cis-3-(hydroxymethyl)cyclobutanol as a crude product, which can often be used in the next step without further purification.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Oxocyclobutanecarboxylic acid | 1.0 | 114.10 | e.g., 5.0 g |

| Sodium Borohydride | 1.5 | 37.83 | e.g., 2.49 g |

| Tetrahydrofuran | - | - | 50 mL |

| 1 M Hydrochloric Acid | - | - | As needed |

| Ethyl Acetate | - | - | ~60 mL |

| Brine | - | - | As needed |

| Sodium Sulfate | - | - | As needed |

Step 2: Williamson Ether Synthesis for Methoxymethyl Group Installation

With the diol in hand, a selective etherification of the primary alcohol is performed. The Williamson ether synthesis is a reliable method for this transformation.[4][5] Deprotonation of the less sterically hindered primary alcohol with a strong base, followed by reaction with an alkylating agent (methyl iodide), yields the desired methoxymethyl ether.

Protocol:

-

Dissolve cis-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous THF (15 mL/g).

-

Cool the solution to 0 °C under a nitrogen atmosphere and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield cis-1-(methoxymethyl)-3-cyclobutanol.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| cis-3-(Hydroxymethyl)cyclobutanol | 1.0 | 102.13 | e.g., 4.5 g |

| Sodium Hydride (60%) | 1.1 | 40.00 | e.g., 1.94 g |

| Methyl Iodide | 1.2 | 141.94 | e.g., 7.49 g |

| Tetrahydrofuran | - | - | ~68 mL |

| Diethyl Ether | - | - | ~60 mL |

Step 3: Oxidation to 3-(Methoxymethyl)cyclobutan-1-one

The secondary alcohol is then oxidized to the corresponding ketone. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions.

Protocol (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane (DCM, 20 mL/g of alcohol) add a solution of cis-1-(methoxymethyl)-3-cyclobutanol (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield 3-(methoxymethyl)cyclobutan-1-one. This product is often of sufficient purity for the subsequent step.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| cis-1-(Methoxymethyl)-3-cyclobutanol | 1.0 | 116.16 | e.g., 4.0 g |

| Pyridinium Chlorochromate (PCC) | 1.5 | 215.56 | e.g., 11.1 g |

| Dichloromethane | - | - | ~80 mL |

| Diethyl Ether | - | - | As needed |

Step 4: Reductive Amination to form cis-3-(Methoxymethyl)cyclobutan-1-amine

Reductive amination is a highly effective method for the synthesis of amines from ketones.[6] The ketone is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. The use of a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. The stereochemical outcome is generally controlled by the hydride delivery to the less sterically hindered face of the imine intermediate, which in this case favors the formation of the cis-amine.

Protocol:

-

To a solution of 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in methanol (MeOH, 15 mL/g), add ammonium acetate (NH₄OAc, 10 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between 1 M sodium hydroxide (NaOH) and DCM.

-

Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give crude cis-3-(methoxymethyl)cyclobutan-1-amine.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-(Methoxymethyl)cyclobutan-1-one | 1.0 | 114.14 | e.g., 3.0 g |

| Ammonium Acetate | 10 | 77.08 | e.g., 20.2 g |

| Sodium Cyanoborohydride | 1.5 | 62.84 | e.g., 2.48 g |

| Methanol | - | - | ~45 mL |

| 1 M Sodium Hydroxide | - | - | As needed |

| Dichloromethane | - | - | ~60 mL |

Step 5: Formation of the Hydrochloride Salt

To facilitate handling, purification, and improve stability, the free amine is converted to its hydrochloride salt.[6] This is typically achieved by treating a solution of the amine with hydrochloric acid.

Protocol:

-

Dissolve the crude cis-3-(methoxymethyl)cyclobutan-1-amine in a minimal amount of diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until a precipitate is formed and the pH is acidic.

-

Stir the suspension at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride as a white to off-white solid.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| cis-3-(Methoxymethyl)cyclobutan-1-amine | 1.0 | 115.18 | e.g., 2.5 g |

| HCl in Diethyl Ether (2 M) | ~1.1 | - | As needed |

| Diethyl Ether | - | - | As needed |

Conclusion

This guide has detailed a reliable and stereocontrolled synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. The presented pathway leverages well-established and high-yielding reactions, with a critical emphasis on the stereoselective reduction of a 3-substituted cyclobutanone to establish the desired cis stereochemistry. The provided protocols, complete with stoichiometric tables, offer a practical framework for researchers in the field of medicinal and organic chemistry.

References

-

Lannoo, N., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]

-

Van der Eycken, E. V., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

-

PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]

-

ResearchGate. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. [Link]

-

Frongia, A., et al. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(11), 1541. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Google Patents. (1975).

-

ResearchGate. (2008). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. [Link]

-

YouTube. (2020). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

-

Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? [Link]

-

Organic Syntheses. (n.d.). Cyclobutanone. [Link]

- Google Patents. (2010).

- Google Patents. (2009). Malate salts, and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl].

-

ResearchGate. (2012). How to make a salt of a novel compound? [Link]

-

Journal of Pharmaceutical Investigation. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. [Link]

- Google Patents. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (1958).

-

Caltech Authors. (1951). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. [Link]

-

Hegedus, L. S. (1999). Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3'-Epi. The Journal of Organic Chemistry, 64(9), 3306-3311. [Link]

-

WMU's ScholarWorks. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

Sources

- 1. biblio.vub.ac.be [biblio.vub.ac.be]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: Properties, Characterization, and Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. Designed for professionals in the fields of chemical research and drug development, this document synthesizes available data with field-proven insights to deliver a thorough understanding of this promising chemical entity.

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring can effectively orient pharmacophoric groups into optimal binding conformations within a target protein, often leading to improved biological activity. The introduction of a cyclobutane moiety can also increase the sp³ character of a molecule, a desirable feature for improving solubility and metabolic stability while reducing planarity.

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride belongs to this promising class of compounds. The presence of a primary amine and a methoxymethyl group on the cyclobutane core provides two key points for chemical modification, making it an attractive building block for the synthesis of diverse compound libraries. The hydrochloride salt form generally enhances aqueous solubility and stability, crucial properties for handling and formulation in a research and development setting. This guide will delve into the specific physicochemical properties of this compound, offering a foundation for its application in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride | N/A |

| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | [1] |

| CAS Number | 1068160-25-7 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be a crystalline solid with a relatively high melting point due to its ionic nature) | N/A |

| Boiling Point | Not applicable (Decomposes upon heating) | N/A |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in polar aprotic solvents and likely insoluble in nonpolar solvents. (Predicted based on the properties of amine hydrochlorides) | N/A |

Chemical Structure and Stereochemistry

The "cis" designation in cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride indicates that the amino group and the methoxymethyl group are on the same face of the cyclobutane ring. This stereochemical arrangement is critical as it dictates the spatial orientation of these functional groups, which in turn influences how the molecule interacts with biological targets.

Caption: 2D representation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

The puckered nature of the cyclobutane ring further contributes to the defined three-dimensional shape of the molecule. This conformational rigidity is a key advantage in rational drug design, as it reduces the entropic penalty upon binding to a target.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is not widely published, a general retrosynthetic approach can be proposed based on established cyclobutane chemistry.

Caption: A plausible retrosynthetic pathway for the target compound.

A potential synthetic route could involve the stereoselective reduction of a suitable cyclobutanone precursor, followed by functional group manipulations to introduce the methoxymethyl and amino moieties. The final step would involve the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

The primary amine of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a versatile functional group that can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, a common step in multi-step synthesis.

The methoxymethyl ether is generally stable under many reaction conditions but can be cleaved under strongly acidic conditions if required.

Spectral Characterization: A Predictive Approach

In the absence of published experimental spectra, we present predicted spectral data to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the cis stereochemistry, which leads to magnetic inequivalence of the ring protons.

-

Amine Protons (-NH₃⁺): A broad singlet is expected in the region of 8.0-9.0 ppm, with the chemical shift being dependent on the solvent and concentration.

-

Methine Proton (CH-N): A multiplet is predicted around 3.5-4.0 ppm.

-

Methoxymethyl Protons (-OCH₃): A sharp singlet is expected around 3.3 ppm.

-

Methylene Protons (-CH₂-O-): A doublet is predicted around 3.4 ppm.

-

Cyclobutane Ring Protons: A series of complex multiplets are expected in the range of 1.8-2.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Methine Carbon (CH-N): Expected around 45-50 ppm.

-

Methoxymethyl Carbon (-OCH₃): Expected around 59 ppm.

-

Methylene Carbon (-CH₂-O-): Expected around 75 ppm.

-

Cyclobutane Ring Carbons: Expected in the range of 25-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch (Ammonium): A broad band in the region of 2400-3200 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks around 2850-3000 cm⁻¹.

-

N-H Bend (Ammonium): A band around 1500-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free amine after the loss of HCl.

-

[M+H]⁺ of free amine (C₆H₁₃NO): m/z = 116.10

Experimental Protocols: A Guide to Characterization

The following are detailed, step-by-step methodologies for the characterization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain good resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

-

Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.

-

Sources

An In-depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1068160-25-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a key building block in modern medicinal chemistry. With the growing importance of three-dimensional molecular scaffolds in drug design, substituted cyclobutanes have emerged as valuable motifs for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. This document details the physicochemical properties, a plausible synthetic route, safety and handling protocols, and the contemporary applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, offers a unique combination of structural rigidity and three-dimensionality that is increasingly sought after in drug design. Unlike more flexible aliphatic rings, the puckered conformation of the cyclobutane scaffold allows for precise positioning of substituents in three-dimensional space. This conformational restriction can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of cyclobutane moieties can enhance metabolic stability and other pharmacokinetic parameters, making it a valuable tool for medicinal chemists.

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1068160-25-7) is a bifunctional building block that provides a cis-1,3-disubstituted cyclobutane scaffold. The primary amine serves as a key reactive handle for amide bond formation or other conjugations, while the methoxymethyl group can influence solubility and engage in specific interactions within a binding pocket. This particular substitution pattern is of growing interest in the design of linkers for PROTACs, where precise spatial orientation of the target-binding and E3 ligase-binding moieties is critical for efficacy.

Physicochemical Properties

A summary of the known physicochemical properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is presented in Table 1. This information is critical for its appropriate handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1068160-25-7 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | [1] |

| Purity | ≥97% | [1] |

Synthesis and Purification

While a specific, peer-reviewed synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has not been detailed in the public literature, a plausible and logical synthetic route can be proposed based on the chemistry of related compounds. This proposed pathway involves the O-methylation of a commercially available Boc-protected hydroxymethylcyclobutyl precursor, followed by deprotection and salt formation.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of tert-Butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate

-

Rationale: This step introduces the methoxymethyl group via a standard Williamson ether synthesis. The use of a strong base like sodium hydride is necessary to deprotonate the primary alcohol, forming a reactive alkoxide.

-

Procedure:

-

To a solution of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate.

-

Step 2: Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

-

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed using a strong acid like hydrochloric acid. The use of HCl in an organic solvent like dioxane or diethyl ether allows for the direct precipitation of the hydrochloride salt of the free amine.

-

Procedure:

-

Dissolve the purified tert-butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate from Step 1 in a minimal amount of anhydrous dioxane or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (e.g., 2 M) (2-3 equivalents) with stirring.

-

A precipitate should form upon addition of the acid.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

-

Applications in Medicinal Chemistry

The primary utility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

4.1. Role as a PROTAC Linker Building Block

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature and geometry of the linker are critical for the efficacy of the PROTAC.

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is an ideal starting material for the synthesis of rigid linkers for PROTACs.[2][3] The primary amine allows for straightforward attachment to the E3 ligase ligand or the target-binding ligand, typically through amide bond formation. The rigid cyclobutane core helps to control the spatial relationship between the two ends of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: General structure and mechanism of a PROTAC.

4.2. Introduction of 3D-Character into Small Molecules

Beyond PROTACs, this building block can be used to introduce three-dimensional character into a wide range of small molecule drug candidates. The "escape from flatland" is a well-recognized strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of molecules. The rigid, non-planar nature of the cyclobutane ring can help to disrupt planarity, improve solubility, and reduce off-target toxicity.

Safety and Handling

Based on the Safety Data Sheet (SDS) for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, the following safety precautions should be observed.

5.1. Hazard Identification

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

5.2. Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

5.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

5.4. First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Conclusion

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure makes it particularly well-suited for the synthesis of conformationally constrained molecules, including the linkers of PROTACs. While detailed, peer-reviewed synthetic and analytical data for this specific compound are not widely available, a plausible synthetic route can be proposed, and its applications can be confidently inferred from the well-established role of substituted cyclobutanes in medicinal chemistry. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of building blocks like cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is expected to increase.

References

-

Alfa Aesar. (n.d.). cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride, 97%. Retrieved from [Link]

- Chinese Patent CN102020589B. (2011).

Sources

An In-Depth Technical Guide to the Molecular Structure of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart desirable pharmacological properties is perpetual. Among these, the cyclobutane ring has emerged as a compelling structural motif. Unlike more flexible cyclic systems, the inherent ring strain of the cyclobutane forces it into a unique, puckered three-dimensional conformation.[1] This conformational rigidity can be a significant asset in drug design, offering a tool to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1] The 1,3-disubstituted cyclobutane core, in particular, presents a spatially well-defined and often achiral scaffold, making it an attractive component in the design of therapeutic agents.[2] This guide provides an in-depth technical exploration of the molecular structure of a specific example, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a compound that embodies the key structural features of this important class of molecules. We will delve into its synthesis, stereochemistry, and the advanced analytical techniques required for its comprehensive structural elucidation.

Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. For cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, these are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1068160-25-7 | N/A |

| Molecular Formula | C₆H₁₄ClNO | N/A |

| Molecular Weight | 151.64 g/mol | N/A |

| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | N/A |

Stereoselective Synthesis: A Proposed Pathway

While numerous methods exist for the synthesis of cyclobutane derivatives, achieving specific stereoisomers, such as the cis-1,3-disubstituted pattern, requires a carefully designed synthetic strategy.[3][4] A plausible and stereoselective route to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can be conceptualized based on established methodologies for analogous compounds, such as the diastereoselective reduction of a cyclobutylidene precursor.[5]

Experimental Protocol: A Hypothetical Synthesis

The following protocol outlines a potential multi-step synthesis designed to yield the target compound with the desired cis stereochemistry. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Knoevenagel Condensation to form a Cyclobutylidene Intermediate

-

To a solution of a suitable 3-(methoxymethyl)cyclobutanone precursor in a solvent such as tetrahydrofuran (THF), add an activated methylene compound (e.g., Meldrum's acid or malononitrile) and a catalytic amount of a weak base (e.g., piperidine or pyridine).

-

Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild acid and extract the product with an organic solvent.

-

Purify the resulting cyclobutylidene intermediate by column chromatography.

Causality: The Knoevenagel condensation is a reliable method for forming a carbon-carbon double bond on the cyclobutanone ring, creating the necessary precursor for a stereoselective reduction. The choice of a weak base is crucial to avoid side reactions.

Step 2: Diastereoselective Reduction to Establish cis Stereochemistry

-

Dissolve the purified cyclobutylidene intermediate in a suitable solvent, such as THF or ethanol.

-

Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to enhance diastereoselectivity.[5]

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent and reaction conditions is critical for favoring the formation of the cis isomer.[5]

-

Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water or a dilute acid and extract the product.

-

Purify the resulting cis-1,3-disubstituted cyclobutane derivative by recrystallization or column chromatography.

Causality: The stereochemical outcome of the reduction is directed by the steric hindrance of the existing substituent on the cyclobutane ring, guiding the approach of the hydride from the less hindered face to yield the thermodynamically favored cis product. Low temperatures are often employed to increase the kinetic control of the reaction, thereby improving the diastereomeric ratio.[5]

Step 3: Functional Group Interconversion to the Amine

-

The product from Step 2, which may contain an ester or nitrile group, is then converted to the primary amine. This can be achieved through various standard organic transformations, such as reduction of a nitrile or azide, or hydrolysis of an amide followed by a Curtius, Hofmann, or Schmidt rearrangement. For instance, if the intermediate is a carboxylic acid, it can be converted to an acyl azide and then rearranged to an isocyanate, which is subsequently hydrolyzed to the amine.

-

The resulting cis-3-(methoxymethyl)cyclobutan-1-amine is then purified.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified free amine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Causality: The formation of the hydrochloride salt is often desirable for pharmaceutical applications as it can improve the compound's stability, solubility, and handling properties.

Caption: Proposed synthetic workflow for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

Spectroscopic and Crystallographic Analysis

A comprehensive structural elucidation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride requires a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR would provide crucial information about the connectivity and stereochemistry.

¹H NMR Spectroscopy (Predicted)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H on C1 | ~3.0 - 3.4 | Multiplet | - | CH-NH₃⁺ |

| H on C3 | ~2.2 - 2.6 | Multiplet | - | CH-CH₂OCH₃ |

| CH₂ (ring) | ~1.8 - 2.4 | Multiplets | - | Cyclobutane ring protons |

| CH₂O | ~3.4 - 3.6 | Doublet | ~6-7 | -CH₂-O- |

| OCH₃ | ~3.3 | Singlet | - | Methoxy protons |

| NH₃⁺ | ~8.0 - 9.0 | Broad singlet | - | Ammonium protons |

Interpretation: The cis stereochemistry would be confirmed by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY. In a cis-1,3-disubstituted cyclobutane, the axial protons on C2 and C4 would show a NOE correlation with the axial substituents on C1 and C3. The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex multiplet patterns for the ring protons.[6]

¹³C NMR Spectroscopy (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | ~45 - 50 | C-NH₃⁺ |

| C3 | ~35 - 40 | C-CH₂OCH₃ |

| C2, C4 | ~25 - 30 | Ring CH₂ |

| CH₂O | ~70 - 75 | -CH₂-O- |

| OCH₃ | ~58 - 60 | Methoxy carbon |

Interpretation: The number of distinct signals in the ¹³C NMR spectrum confirms the symmetry of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amine and ether functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2800 | Medium-Strong | N-H stretch (ammonium salt) |

| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 - 1500 | Medium | N-H bend (ammonium salt) |

| ~1100 | Strong | C-O stretch (ether) |

| ~935 - 900 | Medium | Characteristic cyclobutane ring vibration |

Interpretation: The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. A strong C-O stretching band around 1100 cm⁻¹ would confirm the presence of the methoxymethyl group. A band in the 935–900 cm⁻¹ region is often characteristic of the cyclobutane ring itself.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): A peak corresponding to the free amine (m/z = 115.18) may be observed, although it can be weak or absent in electron ionization (EI) due to the instability of the cyclobutane ring.

-

Major Fragments: Fragmentation of the cyclobutane ring is a characteristic feature.[8] Common fragmentation pathways include the loss of ethylene (C₂H₄) or other small neutral molecules. Loss of the methoxymethyl group (-CH₂OCH₃) or cleavage adjacent to the amine group are also expected.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.

Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.

Expected Outcome: An X-ray crystal structure would unambiguously confirm the cis relationship between the amine and methoxymethyl substituents. It would also provide precise bond lengths, bond angles, and the puckering angle of the cyclobutane ring, offering a definitive picture of its solid-state conformation.[9][10]

Computational Modeling and Conformational Analysis

In conjunction with experimental data, computational modeling provides valuable insights into the molecule's conformational preferences and electronic properties.

Methodology

-

Conformational Search: Perform a systematic conformational search using molecular mechanics or semi-empirical methods to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometries of the identified conformers and calculate their relative energies using more accurate methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized conformers and compare them with the experimental data to validate the predicted structures.

Expected Insights: Computational studies would likely confirm that the cyclobutane ring adopts a puckered "butterfly" conformation to alleviate torsional strain.[5] The calculations would also predict the preferred orientation of the methoxymethyl and amine substituents (axial vs. equatorial) and the energy barrier for ring inversion. This synergistic approach of combining experimental and computational data provides a comprehensive understanding of the molecule's structure.[5][11]

Caption: Integrated workflow for the structural elucidation of the target molecule.

Conclusion

The molecular structure of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride serves as an excellent case study for the in-depth characterization of small molecules relevant to drug discovery. Its synthesis requires careful stereocontrol to achieve the desired cis configuration. A comprehensive structural elucidation relies on a synergistic application of advanced analytical techniques. NMR spectroscopy provides detailed information about connectivity and stereochemistry in solution, while IR and mass spectrometry confirm functional groups and molecular weight. Ultimately, X-ray crystallography offers an unambiguous determination of the solid-state structure, and computational modeling provides crucial insights into its conformational dynamics. A thorough understanding of these aspects is paramount for rational drug design and the development of new therapeutic agents leveraging the unique properties of the cyclobutane scaffold.

References

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link]

-

Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. Available at: [Link]

-

Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. Available at: [Link]

-

Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. NIH. Available at: [Link]

-

Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. NIH. Available at: [Link]

-

Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]

-

Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH. Available at: [Link]

-

Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. Available at: [Link]

-

Infrared spectral charateristics of the cyclobutane ring system. RSC Publishing. Available at: [Link]

-

1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. Available at: [Link]

-

The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. Available at: [Link]

-

cis-3-(Boc-Aminomethyl)cyclobutylamine. PubChem. Available at: [Link]

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Available at: [Link]

-

Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κN)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. ResearchGate. Available at: [Link]

-

Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4 N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. PMC - PubMed Central. Available at: [Link]

-

Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. Available at: [Link]

-

cis-3,4-Bis(benzyloxymethyl)cyclobut-1-ene. SpectraBase. Available at: [Link]

-

Vibrational spectroscopy [FTIR and FTRaman] investigation, computed vibrational frequency analysis and IR intensity and Raman activity peak resemblance analysis on 4-chloro 2-methylaniline using HF and DFT [LSDA, B3LYP and B3PW91] calculations. PubMed. Available at: [Link]

-

X-ray Structure Analysis Online - Volume 24, Number 13. J-STAGE. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 11. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

An In-Depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride for Advanced Drug Development

Executive Summary: The strategic incorporation of strained ring systems into molecular scaffolds represents a significant advancement in modern medicinal chemistry. Among these, the cyclobutane motif offers a unique combination of conformational rigidity and metabolic stability, making it an increasingly valuable component in the design of novel therapeutics. This guide provides a comprehensive technical overview of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a key building block for drug discovery. We will dissect its structural features, physicochemical properties, and the strategic rationale for its use. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the application of this versatile intermediate.

The Strategic Value of Substituted Cycloalkanes in Drug Design

The development of novel Active Pharmaceutical Ingredients (APIs) is a complex endeavor, where the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as its target affinity. Saturated carbocycles are frequently employed to escape "flatland" and introduce three-dimensionality into drug candidates. The cyclobutane ring, in particular, has emerged as a powerful tool for medicinal chemists.[1][2]

Unlike more flexible systems, the puckered, rigid conformation of the cyclobutane ring allows for precise positioning of substituents, which can enhance binding to biological targets and improve selectivity. This conformational restriction can also shield metabolically labile sites, thereby increasing the metabolic stability and half-life of a drug candidate.[2] The introduction of cyclobutane rings into pharmacologically active compounds is a relatively recent but impactful strategy, with several cyclobutane-containing drugs now on the market.

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a molecule's identity is foundational to its application. This section deconstructs the nomenclature and structural characteristics of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.

IUPAC Nomenclature and Stereochemistry

The formal IUPAC name for this compound is rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride .[3] Let's break this down:

-

cyclobutan-1-amine: The core structure is a cyclobutane ring with an amine group at position 1.

-

3-(methoxymethyl): A methoxymethyl group (-CH₂OCH₃) is attached to position 3 of the ring.

-

rel-(1r,3r): This descriptor, along with the common name prefix "cis-", indicates the relative stereochemistry. It signifies that the amine and methoxymethyl groups are on the same face of the cyclobutane ring.

-

hydrochloride: This indicates the compound is a salt formed by the reaction of the basic amine functional group with hydrochloric acid (HCl).[4][5]

Molecular Structure and Salt Formation

The amine functional group is basic and readily reacts with strong mineral acids like HCl in an acid-base reaction to form an ammonium salt.[6] This conversion from a covalent free base to an ionic salt is a critical step in drug development.[4] The resulting ionic compound, an amine hydrochloride, typically exhibits significantly increased water solubility and crystallinity, which enhances bioavailability and simplifies handling and formulation processes.[5][6][7]

The diagram below illustrates the straightforward protonation of the primary amine by hydrochloric acid to yield the final salt form.

Caption: Reaction scheme for the formation of the hydrochloride salt.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | [3] |

| CAS Number | 1068160-25-7 | [3][8] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.64 g/mol | [3] |

| Purity (Typical) | ≥97% | [3] |

| Corresponding Free Base CAS | 1068704-31-3 | [9] |

The Role of Key Structural Motifs

The utility of this molecule is derived from the synergistic contribution of its three primary structural components. Understanding the role of each motif is crucial for leveraging its full potential in drug design.

Caption: Contribution of structural motifs to molecular properties.

The Cyclobutane Scaffold

The cyclobutane ring serves as a rigid scaffold. Its puckered conformation reduces the number of accessible low-energy states compared to flexible aliphatic chains or larger rings like cyclohexane.[1] This has several downstream benefits:

-

Potency and Selectivity: By locking substituents into a well-defined spatial orientation, the cyclobutane ring can enhance binding affinity and selectivity for the target protein.

-

Metabolic Stability: The rigid structure can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), reducing clearance and improving the pharmacokinetic profile.[2]

-

Novel Chemical Space: It provides a unique three-dimensional architecture, allowing chemists to explore chemical space beyond traditional aromatic and flexible aliphatic linkers.[1]

The Methoxymethyl Group

The methoxy group (-OCH₃) is one of the most common substituents found in approved drugs.[10] Its incorporation, via the methoxymethyl ether, offers several advantages:

-

Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, influencing interactions with biological targets and improving solubility.[11] The methoxy group can also fine-tune the molecule's lipophilicity and electronic properties.[10][12]

-

Metabolic Blocking: It can be strategically placed to block a potential site of metabolism (e.g., hydroxylation), further enhancing the molecule's stability.[11] The methoxymethyl group is generally stable under many physiological and synthetic conditions.[13]

The Amine Hydrochloride Salt

As previously discussed, the primary amine is presented as a hydrochloride salt. This is a deliberate and critical choice in drug development.

-

Solubility and Bioavailability: The ionic nature of the salt dramatically increases aqueous solubility compared to the free base, which is crucial for oral absorption and the preparation of intravenous formulations.[6]

-

Stability and Handling: Amine salts are typically crystalline, non-volatile solids that are less susceptible to degradation (e.g., oxidation) than their often-oily, volatile free-base counterparts.[5][14] This improves shelf-life and simplifies handling during synthesis and formulation.

Synthesis and Characterization Protocol (Illustrative)

While multiple proprietary routes exist, a plausible and illustrative synthetic pathway can be designed based on established organic chemistry principles. This section provides a hypothetical, self-validating protocol for the synthesis and characterization of the title compound.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the key C-N bond on a pre-formed cyclobutane ring containing the methoxymethyl ether. The hydrochloride salt is formed in the final step.

Caption: A plausible retrosynthetic pathway for the target molecule.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride from a suitable cyclobutane precursor. This protocol is illustrative.

Step 1: Reductive Amination of cis-3-(Methoxymethyl)cyclobutan-1-one

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cis-3-(Methoxymethyl)cyclobutan-1-one (1.0 eq) and methanol (5 volumes).

-

Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Bubble anhydrous ammonia gas through the solution for 30 minutes, or add a 7N solution of ammonia in methanol (1.5 eq).

-

Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is the in-situ formation of an imine intermediate, which is then selectively reduced by the mild hydride source.

-

Work-up: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify with 4M NaOH to pH >12. Extract the aqueous layer with dichloromethane (3 x 5 volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, cis-3-(Methoxymethyl)cyclobutan-1-amine.

Step 2: Purification and Salt Formation

-

Purification (Optional): If necessary, purify the crude free base via silica gel chromatography or distillation.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate (10 volumes).

-

HCl Addition: While stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation ceases and the solution is acidic to litmus paper. The hydrochloride salt is significantly less soluble in nonpolar solvents, driving precipitation and purification.[4]

-

Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40 °C to a constant weight.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the methoxy group (singlet, ~3.3 ppm), methylene of the ether (doublet, ~3.4 ppm), cyclobutane protons, and a broad signal for the ammonium protons (-NH₃⁺). |

| ¹³C NMR | Signals for the methoxy carbon (~59 ppm), ether methylene carbon (~75 ppm), and distinct signals for the C1 and C3 carbons of the cyclobutane ring. |

| FT-IR | Broad absorption band from ~2500-3000 cm⁻¹ characteristic of an ammonium salt, along with C-H and C-O stretching vibrations.[6] |

| Mass Spec | ESI+ would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₁₃NO. |

| Purity (HPLC) | Purity should be ≥97% by HPLC analysis. |

Applications in Drug Development

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is not an API itself but a high-value building block. Its bifunctional nature—a primary amine for coupling reactions and a stable ether side chain—makes it highly versatile.

-

Scaffold Elaboration: The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and urea/thiourea formation. This allows for its incorporation into a larger molecular framework as a key structural element. The amine must be liberated from its salt form (free-basing) with a suitable base (e.g., triethylamine) prior to use in such reactions.[14]

-

Case Studies (Illustrative): While specific drugs containing this exact fragment may be proprietary, numerous examples in patent literature and clinical trials highlight the success of similar motifs. For instance, cyclobutane rings have been incorporated into inhibitors of nuclear receptors,[1] AKT proteins,[1] and p97 ATPase,[1] demonstrating their broad utility across different therapeutic areas. The strategic replacement of more metabolically labile groups (like a cyclohexane) with a cyclobutane has led to the development of potent and selective inhibitors with improved pharmacokinetic profiles, such as the FDA-approved IDH1 inhibitor ivosidenib.

Conclusion

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a sophisticated chemical building block that provides medicinal chemists with a powerful tool for optimizing drug candidates. The strategic combination of a conformationally rigid cyclobutane scaffold, a modulating methoxymethyl group, and a solubilizing amine hydrochloride salt addresses several key challenges in drug design, including potency, selectivity, and pharmacokinetic stability. A thorough understanding of its properties and the causality behind its design, as detailed in this guide, is essential for its effective application in the development of next-generation therapeutics.

References

-

Janssen, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

-

The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available from: [Link]

-

Al-Harthy, T., et al. (2024). The role of the methoxy group in approved drugs. ResearchGate. Available from: [Link]

-

Oxford Reference. Amine salts. Available from: [Link]

-

Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Available from: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

-

Rojas-Linares, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Janssen, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

-

Singh, A. K., et al. (2020). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]

-

Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Available from: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available from: [Link]

-

Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. PubMed. Available from: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

Nishide, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]

- 4. m.youtube.com [m.youtube.com]

- 5. oxfordreference.com [oxfordreference.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]

- 9. 1068704-31-3|cis-3-(methoxymethyl)cyclobutan-1-amine|BLD Pharm [bldpharm.com]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drughunter.com [drughunter.com]

- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

The Cyclobutane Ring: From a Chemist's Riddle to a Cornerstone of Modern Science

A Technical Guide on the Discovery, History, and Application of Cyclobutane Derivatives

For decades, the simple, four-membered cyclobutane ring presented a formidable challenge to organic chemists. Its inherent strain and unusual reactivity defied early synthetic attempts and puzzled theoreticians. Yet, this very strain, once a source of frustration, has unlocked a wealth of chemical innovation. This guide traces the fascinating journey of cyclobutane derivatives, from their contentious discovery to their indispensable role in pharmaceuticals, natural products, and advanced materials. We will delve into the core chemical principles, explore pivotal synthetic breakthroughs, and provide practical insights for researchers, scientists, and drug development professionals seeking to harness the unique potential of this remarkable scaffold.

Chapter 1: The Dawn of the Cyclobutane Era - Early Encounters and Structural Riddles

The story of cyclobutane is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. As chemists began to unravel the structures of complex natural molecules, the existence of small, strained rings became a topic of intense debate and investigation.

A Contentious Beginning and the Theory of Strain

The initial synthesis of a cyclobutane derivative is often credited to the Nobel laureate Richard Willstätter, a student of the famed Adolf von Baeyer.[1] Willstätter's work in the early 1900s on the synthesis of cyclobutane and the larger cyclo-octatetraene was groundbreaking.[2][3] However, these early forays were fraught with difficulty, underscoring the inherent instability of the four-membered ring.

This instability was rationalized by Baeyer's Strain Theory in 1885.[4] Baeyer postulated that cycloalkanes were planar and that any deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons would induce "angle strain," destabilizing the molecule.[5][6] For a planar cyclobutane, the internal bond angles would be a rigid 90°, leading to significant strain.[6] This theory, while not entirely correct in its assumption of planarity, provided the first crucial framework for understanding the unique energetics of small rings.[5][7][8] We now understand that cyclobutane is not perfectly flat but adopts a puckered or "folded" conformation to alleviate some of the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure.[7]

Quantifying the Challenge: The Energetics of Ring Strain

The total ring strain of cyclobutane is a combination of angle strain and torsional (eclipsing) strain.[7][9] This stored potential energy makes the cyclobutane ring reactive and susceptible to ring-opening reactions, a property that can be both a challenge and a synthetic advantage.

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (Planar) |

| Cyclopropane | 27.6 | 60° |

| Cyclobutane | 26.4 | 90° |

| Cyclopentane | 6.5 | 108° |

| Cyclohexane | 0.0 | 120° |

| Table 1: Comparison of Ring Strain in Common Cycloalkanes.[5] |

The high strain energy, comparable to that of the even smaller cyclopropane ring, highlights the energetic cost of constraining carbon atoms into a four-membered ring and explains the difficulties faced by early pioneers.[9]

Chapter 2: Taming the Strained Ring - A Synthetic Revolution

The key to unlocking the potential of cyclobutanes lay in developing synthetic methods that could efficiently construct the strained four-membered ring. The 20th century witnessed a revolution in synthetic organic chemistry, with the advent of powerful new reactions.

The [2+2] Photocycloaddition: A Light-Induced Breakthrough

Arguably the most significant and widely used method for synthesizing cyclobutanes is the [2+2] photocycloaddition.[10] This reaction involves the union of two alkene-containing molecules under photochemical conditions (i.e., exposure to light) to form a cyclobutane ring.[11][12] The first example of such a reaction, the photodimerization of thymoquinone, was discovered by Liebermann as early as 1877.[11]

This powerful transformation allows for the construction of complex, stereochemically rich cyclobutane architectures that would be difficult to access otherwise.[10][13] It has become a cornerstone in the synthesis of natural products and other biologically active molecules.[10][14]

Experimental Protocol: Solid-State [2+2] Photodimerization of E-Cinnamic Acid to α-Truxillic Acid

This protocol describes a classic, solvent-free method for synthesizing a cyclobutane derivative, α-truxillic acid, through the photodimerization of E-cinnamic acid. This method is often cited for its simplicity and stereochemical control, dictated by the crystal packing of the starting material.[15][16]

Materials:

-

E-Cinnamic acid

-

High-pressure mercury vapor lamp (or a UV lamp emitting at ~365 nm)

-

Quartz reaction vessel or petri dish

-

Spatula

-

Recrystallization solvent (e.g., ethanol or acetic acid)

Methodology:

-

Preparation: A thin, even layer of finely ground E-cinnamic acid is spread on the surface of a quartz petri dish. The solid-state nature of the reaction is crucial, as the crystal lattice pre-organizes the molecules for the desired cycloaddition.[15]

-

Irradiation: The petri dish is placed under a high-pressure mercury vapor lamp. The irradiation is typically carried out at a wavelength of 365 nm.[15] Reaction times can be lengthy, sometimes spanning several days, depending on the lamp intensity and the quantity of material.[17]

-

Monitoring: The progress of the reaction can be monitored periodically by taking a small sample, dissolving it in a suitable solvent, and analyzing it by techniques such as ¹H NMR or TLC to observe the disappearance of the cinnamic acid starting material and the appearance of the product.

-

Workup and Purification: Once the reaction is deemed complete, the solid product is collected. The crude α-truxillic acid is then purified by recrystallization from a suitable solvent like ethanol to remove any unreacted starting material and potential side products.

Causality and Self-Validation: The stereochemical outcome of this solid-state reaction is governed by the topochemical principle; the arrangement of molecules in the crystal dictates the structure of the product. This provides a self-validating system where the formation of the α-truxillic acid isomer is highly favored. The success of the purification is easily validated by the sharp melting point of the recrystallized product and its characteristic spectroscopic data.

Visualizing the Workflow: Photocycloaddition

The general workflow for synthesizing cyclobutane polymers via photosensitized [2+2] cycloaddition provides a clear example of the process.

Caption: Carboplatin's development to reduce Cisplatin's toxicity.

The cyclobutane dicarboxylate ligand in Carboplatin modulates the drug's reactivity. [18]It is less reactive than the chloride ligands of cisplatin, resulting in a slower rate of DNA binding and significantly reduced side effects, particularly kidney toxicity. [19][20]This improved therapeutic index established Carboplatin as a cornerstone of treatment for various cancers, including ovarian, lung, and testicular cancers, and it remains in widespread use today. [21][22]Carboplatin was patented in 1972 and received FDA approval in 1989. [19]

Chapter 4: The Modern Cyclobutane - A Privileged Scaffold in Drug Discovery and Materials Science

The unique, rigid, and three-dimensional structure of the cyclobutane ring has made it an increasingly popular scaffold in modern medicinal chemistry and materials science. [23][24]

A Tool to "Escape from Flatland"

In drug discovery, there is a growing emphasis on moving away from flat, aromatic structures towards molecules with greater three-dimensional complexity, a concept often termed "escaping from flatland." [13]The puckered, non-planar conformation of the cyclobutane ring makes it an ideal building block for this purpose. Incorporating a cyclobutane can:

-

Provide conformational restriction: Locking a molecule into a specific bioactive conformation can enhance its potency and selectivity for a biological target. [25]* Improve metabolic stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains. [23][26]* Act as a bioisostere: The cyclobutane unit can replace other groups like gem-dimethyl or phenyl groups to fine-tune a drug's physical and pharmacological properties. [26] This strategy has led to the development of several modern drugs. For example, the hepatitis C protease inhibitor Boceprevir and the androgen receptor antagonist Apalutamide both contain cyclobutane moieties that are critical to their function. [25]The first-in-class IDH1 inhibitor Ivosidenib , approved in 2018 for treating certain cancers, incorporates a difluorocyclobutanyl group to enhance metabolic stability.

Drug Therapeutic Area Role of Cyclobutane Moiety Carboplatin Oncology Reduces toxicity, modulates reactivity Boceprevir Antiviral (Hepatitis C) Enhances potency through conformational restriction Apalutamide Oncology (Prostate Cancer) Spirocyclic scaffold for receptor antagonism Ivosidenib Oncology (IDH1-mutant cancers) Improves metabolic stability Table 2: Notable Pharmaceuticals Containing a Cyclobutane Ring. [25]

Cyclobutanes in Advanced Materials